molecular formula C11H9FO3 B1312433 Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate CAS No. 214822-98-7

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B1312433
CAS No.: 214822-98-7
M. Wt: 208.18 g/mol
InChI Key: CHUCUSQTVJVXAD-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic organic compound with the molecular formula C11H9FO3 and a molecular weight of 208.18 g/mol. It is produced by the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid and methanol. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a prop-2-yn-1-yloxy group attached to a benzoate ester.

Scientific Research Applications

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

    Esterification Reaction: The primary method involves the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate can be compared with similar compounds such as:

    Methyl 4-fluorobenzoate: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.

    Methyl 3-(prop-2-yn-1-yloxy)benzoate:

    Methyl 4-chloro-3-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

The uniqueness of this compound lies in its combination of a fluorine atom and a prop-2-yn-1-yloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 4-fluoro-3-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUCUSQTVJVXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258201
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214822-98-7
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214822-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 4-fluoro-3-hydroxybenzoate (20.0 mL, 0.118 mol) was dissolved in anhydrous acetone (450 mL), mixed with propargyl bromide (26.2 g, 0.177 mol) followed by the addition of powdered K2CO3 (32.4 g, 0.236 mol) and the reaction mixture was stirred overnight at room temperature. The reaction was filtered and the solvent was removed in vacuo. The residue was dissolved in diethyl ether, washed 4 times with H2O, treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give 25.5 g (100% yield) of a light peach coloured solid as the title compound (mp 60.5-61.5° C.). Mass spectrum (70 eV) m/z (relative intensity) 208 (27, M+), 207 (100), 193 (22), 177 (20), 149 (50), 82 (21), 81 (10).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Yield
100%

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